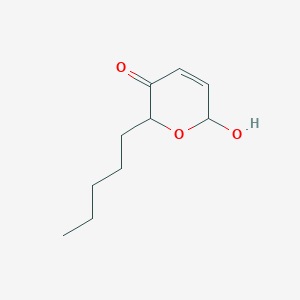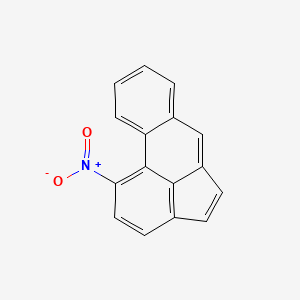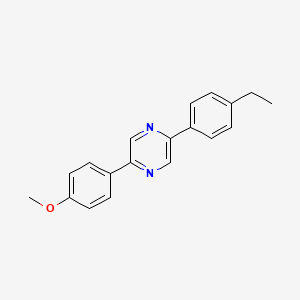
4H-1,2,4-Triazol-4-amine, N-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an amine group attached to the triazole ring and a cyclohexyl group attached to the nitrogen atom. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- typically involves the reaction of 4-amino-1,2,4-triazole with cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
Oxidation: Oxidation reactions can yield hydroxylated or oxygenated derivatives of the compound.
Reduction: Reduction reactions typically produce amine derivatives with varying degrees of substitution.
Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a potential candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.
Industry: In the industrial sector, the compound is used as a corrosion inhibitor. It is added to coatings and paints to protect metal surfaces from corrosion and extend their lifespan.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological processes. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation and survival, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,2,4-Triazol-3-amine: Another triazole derivative with similar structural features but different functional groups.
4H-1,2,4-Triazol-5-amine: A triazole compound with the amine group attached to a different position on the ring.
N-(4H-1,2,4-Triazol-4-yl)octanamide: A structurally modified triazole compound with an octanoyl chain.
Uniqueness
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts specific chemical and biological properties The cyclohexyl group enhances the compound’s lipophilicity, improving its ability to interact with lipid membranes and penetrate cells
Propiedades
Número CAS |
114274-09-8 |
|---|---|
Fórmula molecular |
C8H14N4 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
N-cyclohexyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H14N4/c1-2-4-8(5-3-1)11-12-6-9-10-7-12/h6-8,11H,1-5H2 |
Clave InChI |
UAZRECDELXCIBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)




